molecular formula C20H17N5O2 B2661834 2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2380166-79-8

2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2661834
CAS No.: 2380166-79-8
M. Wt: 359.389
InChI Key: OEFGPUPLAXBDMZ-UHFFFAOYSA-N
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Description

2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridazine, azetidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine
  • 1-(2-Methoxyphenyl)-3-azetidinylpyridine
  • Pyridine-3-carbonitrile derivatives

Uniqueness

What sets 2-{3-[3-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-7-3-2-6-16(18)17-8-9-19(26)25(23-17)15-12-24(13-15)20-14(11-21)5-4-10-22-20/h2-10,15H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGPUPLAXBDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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